1-Methyl-Inosine-d3
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Overview
Description
Preparation Methods
1-Methylinosine-d3 is synthesized through the incorporation of stable heavy isotopes of hydrogen (deuterium) into 1-MethylinosineThe reaction conditions typically include the use of methylating agents and deuterated solvents . Industrial production methods for 1-Methylinosine-d3 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
1-Methylinosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic profiles .
Scientific Research Applications
1-Methylinosine-d3 has several scientific research applications:
Chemistry: Used as a tracer in the study of nucleoside metabolism and chemical reactions involving nucleotides.
Biology: Helps in understanding the role of modified nucleotides in tRNA function and protein synthesis.
Mechanism of Action
The mechanism of action of 1-Methylinosine-d3 involves its incorporation into tRNA, where it plays a role in stabilizing the structure and function of tRNA during protein synthesis. The deuterium labeling allows researchers to trace its metabolic pathways and interactions within the cell. The molecular targets include various enzymes involved in tRNA modification and protein synthesis .
Comparison with Similar Compounds
1-Methylinosine-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1-Methylinosine: The non-deuterated analog, commonly found in tRNA.
1-Methyladenosine: Another modified nucleotide found in tRNA, which also plays a role in stabilizing tRNA structure.
The deuterium labeling in 1-Methylinosine-d3 provides advantages in tracing and quantifying the compound during research, making it a valuable tool in scientific studies .
Properties
Molecular Formula |
C11H14N4O5 |
---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |
InChI Key |
WJNGQIYEQLPJMN-YZLHILBGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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